molecular formula C13H24N2O5S B7579853 2-[4-[Cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid

2-[4-[Cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid

カタログ番号 B7579853
分子量: 320.41 g/mol
InChIキー: NMMHPBGUFGUDHS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-[Cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid, also known as CMS121, is a chemical compound that belongs to the class of sulfonamide drugs. It has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease.

作用機序

The exact mechanism of action of 2-[4-[Cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, metabolism, and inflammation. For example, this compound has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy homeostasis. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity by increasing glucose uptake and glycogen synthesis in skeletal muscle and liver. In Alzheimer's disease research, this compound has been shown to reduce beta-amyloid accumulation and improve cognitive function by enhancing synaptic plasticity and reducing neuroinflammation.

実験室実験の利点と制限

2-[4-[Cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has high purity and stability. It also has a well-established safety profile and low toxicity. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which may limit its bioavailability and efficacy. It also has a relatively short half-life, which may require frequent dosing in animal studies.

将来の方向性

There are several future directions for 2-[4-[Cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid research. First, more studies are needed to elucidate the exact mechanism of action of this compound and its downstream signaling pathways. Second, more studies are needed to investigate the efficacy and safety of this compound in various disease models, including cancer, diabetes, and Alzheimer's disease. Third, more studies are needed to optimize the formulation and delivery of this compound to improve its bioavailability and efficacy. Fourth, more studies are needed to explore the potential of this compound as a therapeutic agent for other diseases, such as cardiovascular disease and neurodegenerative diseases. Finally, more studies are needed to investigate the potential interactions of this compound with other drugs and to evaluate its potential for drug-drug interactions.

合成法

The synthesis of 2-[4-[Cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid involves the reaction of 4-morpholin-2-yl-benzenesulfonamide with cyclohexylacetic acid chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain this compound in high purity.

科学的研究の応用

2-[4-[Cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models. In Alzheimer's disease research, this compound has been shown to reduce beta-amyloid accumulation and improve cognitive function in animal models.

特性

IUPAC Name

2-[4-[cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5S/c1-14(11-5-3-2-4-6-11)21(18,19)15-7-8-20-12(10-15)9-13(16)17/h11-12H,2-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMHPBGUFGUDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)N2CCOC(C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。